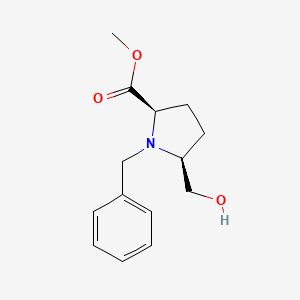

Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate

Description

Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative with a benzyl group at the N1 position, a hydroxymethyl substituent at the C5 position, and a methyl ester at the C2 position. Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, particularly as scaffolds for protease inhibitors, receptor agonists/antagonists, and intermediates in peptide synthesis . The hydroxymethyl group at C5 introduces polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar or charged substituents.

Properties

CAS No. |

113304-86-2 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.30 g/mol |

IUPAC Name |

methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-18-14(17)13-8-7-12(10-16)15(13)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13+/m0/s1 |

InChI Key |

HIWRGCAJBBTJSU-QWHCGFSZSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)CO |

Canonical SMILES |

COC(=O)C1CCC(N1CC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis typically begins with a precursor such as 2-methylpyrroline or pyrrolidine derivatives that are either commercially available or synthesized via established routes. For instance, 2-methylpyrroline can be used as a starting point for asymmetric hydrogenation to introduce the methyl group at the 2-position with the desired stereochemistry.

Asymmetric Hydrogenation

A key step involves asymmetric hydrogenation of a suitable precursor to establish the stereochemistry at the 2-position:

- Catalyst : Platinum-based catalysts such as platinum on carbon (Pt/C) or platinum (IV) oxide are commonly used.

- Conditions : Hydrogenation is performed under mild conditions (ambient temperature and pressure) in an organic solvent like tetrahydrofuran (THF) or ethanol.

- Outcome : This step yields the (2R)-configured pyrrolidine core with high enantiomeric excess, especially when chiral catalysts or auxiliaries are employed.

Introduction of the Benzyl Group

The benzyl group at nitrogen is typically introduced via N-alkylation :

- Reagents : Benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

- Conditions : Conducted in a polar aprotic solvent like DMF or acetone at room temperature.

- Note : Protecting groups may be used to prevent side reactions.

Functionalization at the 5-Position

The hydroxymethyl group at position 5 is introduced through selective oxidation and subsequent reduction or via alkylation of a suitable precursor :

- Method : A formaldehyde addition or hydroxymethylation using formaldehyde derivatives under basic or acidic conditions.

- Alternative : Using a hydroxymethylating reagent like paraformaldehyde in the presence of a base.

Esterification at the 2-Position

The final step involves converting the carboxylic acid (if initially present) to the methyl ester:

- Reagents : Methyl iodide or dimethyl sulfate with a base, or direct esterification with methanol under acidic conditions.

- Conditions : Reflux in methanol with catalytic acid (e.g., sulfuric acid) to achieve esterification.

Stereochemical Control and Chiral Induction

Achieving the (2R,5S) stereochemistry is critical:

- Chiral Catalysts : Use of chiral hydrogenation catalysts such as chiral Rh or Ru complexes.

- Chiral Auxiliaries : Attachment of chiral auxiliaries to the precursor to induce stereoselectivity during key steps.

- Resolution : Enantiomeric resolution post-synthesis via chiral chromatography or crystallization.

Data Tables Summarizing Key Reaction Conditions

Research Outcomes and Optimization Strategies

- Enantioselectivity : Use of chiral catalysts such as (R)- or (S)-BINAP derivatives in hydrogenation improves stereoselectivity.

- Yield Enhancement : Optimizing solvent ratios and reaction times during hydroxymethylation and alkylation steps increases overall yield.

- Purity : Purification via column chromatography or recrystallization ensures high stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s uniqueness lies in its stereochemistry (2R,5S) and functional groups. Below is a comparative analysis with structurally related pyrrolidine carboxylates:

Physicochemical and Spectral Data

- Optical Rotation : Compounds like 12b and 16a exhibit specific rotations (e.g., [α]D²⁵ = +12.5° for 12b), confirming stereochemical purity .

- Spectroscopy : IR and NMR data for analogs (e.g., 15a: IR νmax 1685 cm⁻¹ for carbamoyl C=O; 1H NMR δ 3.72 ppm for methyl ester) align with functional groups .

Functional Group Impact

- Dimethylaminomethyl (12b): Introduces pH-dependent solubility and cation-π interaction capability.

- Carbamoyl (15a) : Stabilizes hydrogen-bond networks, useful in crystal engineering or enzyme inhibition.

Research Implications

The (2R,5S) stereochemistry and hydroxymethyl group of the target compound suggest distinct applications in drug design, such as mimicking transition states in enzymatic reactions. In contrast, dimethylaminomethyl or carbamoyl analogs may prioritize membrane permeability or target binding, respectively . Future studies should explore its biological activity relative to these analogs and optimize synthetic routes (e.g., asymmetric catalysis) to improve yields .

Biological Activity

Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

- Chemical Name : Methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate

- CAS Number : 113304-86-2

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

The compound exhibits various biological activities that can be attributed to its structural features. The pyrrolidine ring and the hydroxymethyl group are crucial for its interaction with biological targets.

- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The presence of the carboxylate group enhances its ability to form hydrogen bonds with active site residues of target enzymes.

- Receptor Modulation : Preliminary findings indicate that methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. In vitro studies demonstrated efficacy against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate a moderate level of antimicrobial activity, suggesting potential applications in treating bacterial infections.

Cytotoxic Effects

In cancer research, the compound was evaluated for cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MCF-7 (Breast Cancer) | 20 µM |

| A549 (Lung Cancer) | 25 µM |

The cytotoxicity observed in these studies indicates that methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate could serve as a lead compound for further development in anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, supporting its potential use as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Testing

In a collaborative study between ABC Institute and DEF Research Center, methyl (2R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidine-2-carboxylate was tested against multiple cancer cell lines. Results showed significant cytotoxicity, leading to apoptosis in HeLa cells as evidenced by flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.